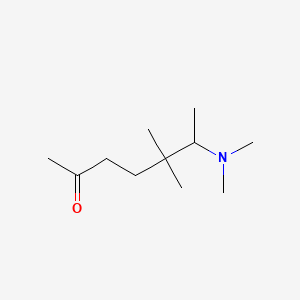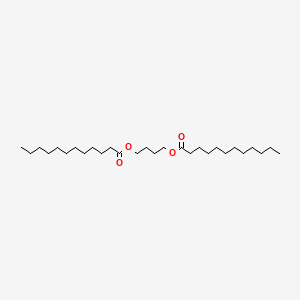
Dodecanoic acid, 1,4-butanediyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecanoic acid, 1,4-butanediyl ester, also known as dodecyl butanedioate, is an organic compound formed by the esterification of dodecanoic acid (lauric acid) and 1,4-butanediol. This compound is part of the ester family, which are commonly used in various industrial applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dodecanoic acid, 1,4-butanediyl ester typically involves the esterification reaction between dodecanoic acid and 1,4-butanediol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, where the mixture is heated to remove water formed during the reaction, thus driving the equilibrium towards ester formation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the ester. The use of biocatalysts, such as lipases, has also been explored to achieve more environmentally friendly and sustainable production methods .
Análisis De Reacciones Químicas
Types of Reactions: Dodecanoic acid, 1,4-butanediyl ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into dodecanoic acid and 1,4-butanediol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Oxidation and Reduction: The ester can be oxidized to form carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: Dodecanoic acid and 1,4-butanediol.
Transesterification: New esters and alcohols.
Oxidation: Carboxylic acids.
Reduction: Alcohols
Aplicaciones Científicas De Investigación
Dodecanoic acid, 1,4-butanediyl ester has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential antimicrobial properties, similar to other dodecanoic acid derivatives.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of biodegradable polymers and as a plasticizer in the manufacturing of flexible plastics
Mecanismo De Acción
The mechanism of action of dodecanoic acid, 1,4-butanediyl ester in biological systems is not fully understood. it is believed to exert its effects through the disruption of microbial cell membranes, similar to other fatty acid esters. This disruption can lead to cell lysis and death, making it a potential antimicrobial agent .
Comparación Con Compuestos Similares
Lauric Acid (Dodecanoic Acid): A saturated fatty acid with antimicrobial properties.
1,4-Butanediol: A diol used in the production of polyurethanes and other polymers.
Other Dodecanoic Acid Esters: Such as methyl dodecanoate and ethyl dodecanoate, which have similar chemical properties but different applications.
Uniqueness: Dodecanoic acid, 1,4-butanediyl ester is unique due to its combination of a long-chain fatty acid and a diol, which imparts specific physical and chemical properties. This makes it particularly useful in the production of biodegradable polymers and as a plasticizer .
Propiedades
Número CAS |
624-07-7 |
|---|---|
Fórmula molecular |
C28H54O4 |
Peso molecular |
454.7 g/mol |
Nombre IUPAC |
4-dodecanoyloxybutyl dodecanoate |
InChI |
InChI=1S/C28H54O4/c1-3-5-7-9-11-13-15-17-19-23-27(29)31-25-21-22-26-32-28(30)24-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 |
Clave InChI |
QILMKHPBHSTXSI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OCCCCOC(=O)CCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


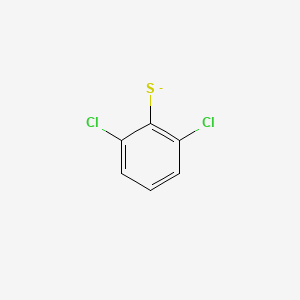
![[S(R)]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14753470.png)
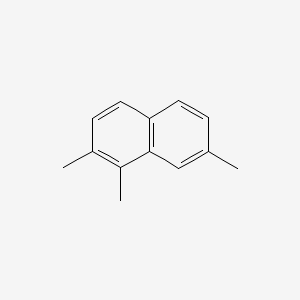
![6-methyl-3-(trimethylsilyl)dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B14753496.png)
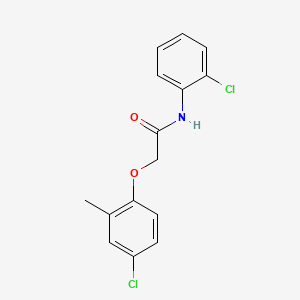
![(2R,3S,5R)-5-[2-chloro-6-(methylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14753508.png)


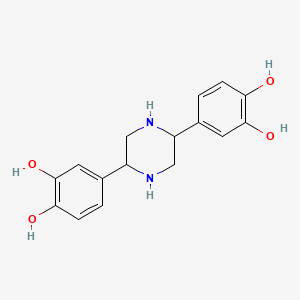
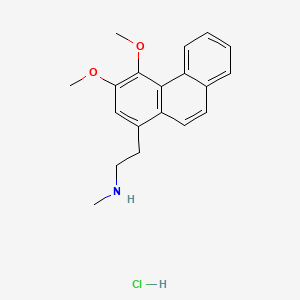

![Aceanthryleno[2,1-a]aceanthrylene-5,13-dione](/img/structure/B14753534.png)
![methyl (4R)-4-[(3S,5R,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14753556.png)
